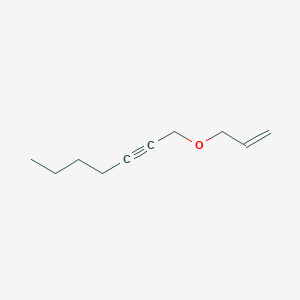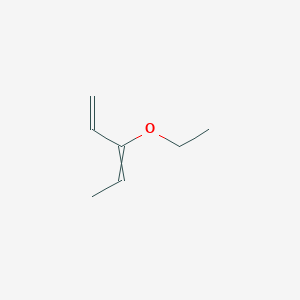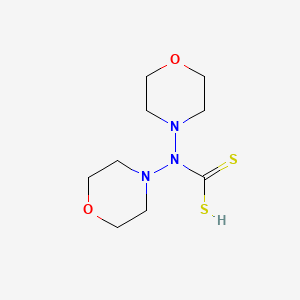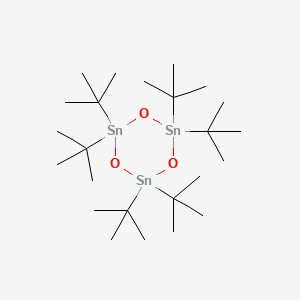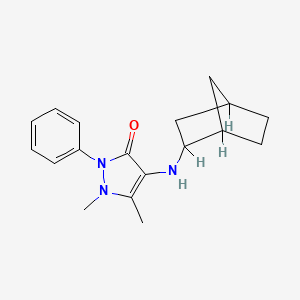
N,N-Dimethyl-N'-1,3-thiazol-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethyl-3-thiazol-2-yl-thiourea is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-dimethyl-3-thiazol-2-yl-thiourea can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization and condensation of haloketones with thioamide, which is a widely popular process for synthesizing thiazole moieties .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of well-known synthetic routes such as the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Gabriel synthesis. These methods typically involve the use of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1,1-dimethyl-3-thiazol-2-yl-thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
1,1-dimethyl-3-thiazol-2-yl-thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and catalysts
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-3-thiazol-2-yl-thiourea involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, leading to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Pramipexole: Contains a 2-amino-thiazole moiety and is used in the treatment of Parkinson’s disease.
Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.
Uniqueness
1,1-dimethyl-3-thiazol-2-yl-thiourea is unique due to its specific structure and the presence of both dimethyl and thiourea groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
36241-30-2 |
|---|---|
Fórmula molecular |
C6H9N3S2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-9(2)6(10)8-5-7-3-4-11-5/h3-4H,1-2H3,(H,7,8,10) |
Clave InChI |
UFWSJPMSMLBRGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

